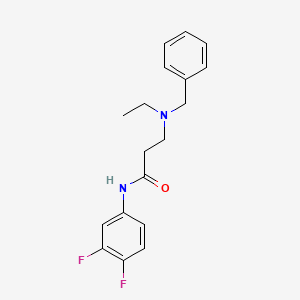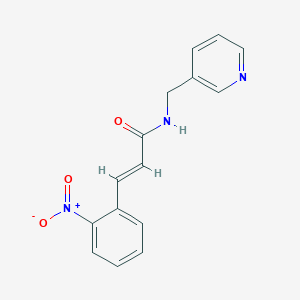![molecular formula C20H24N2O2 B5835527 3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5835527.png)
3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide, also known as DMMPB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMMPB is a benzamide derivative that has been synthesized through various methods and has been found to have a unique mechanism of action that can be used to study various biochemical and physiological effects. In
Mechanism of Action
3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has a unique mechanism of action that involves the inhibition of tubulin polymerization, which is essential for cell division. It binds to the colchicine-binding site of tubulin and prevents the formation of microtubules, which are necessary for the formation of the mitotic spindle during cell division. This leads to cell cycle arrest and ultimately, cell death. This compound has also been found to induce apoptosis, a programmed cell death mechanism, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It can induce G2/M cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. This compound can also inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body. Furthermore, this compound can inhibit the activity of alpha-glucosidase, which can reduce glucose absorption in the body and potentially lower blood glucose levels.
Advantages and Limitations for Lab Experiments
3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has several advantages for lab experiments, including its cost-effectiveness, high yield, and unique mechanism of action. However, there are also limitations to its use. This compound is a relatively new compound, and its toxicity and safety profile have not been extensively studied. Furthermore, this compound has poor water solubility, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide. One potential area of research is the study of its toxicity and safety profile in vivo. Another area of research is the development of more water-soluble derivatives of this compound that can be used in a wider range of experiments. Furthermore, this compound can be used as a lead compound for the development of novel anti-cancer and anti-inflammatory agents. Finally, this compound can be used to study the role of tubulin in various cellular processes and its potential as a target for drug development.
Conclusion:
This compound is a promising compound that has potential applications in scientific research, especially in the field of medicinal chemistry. Its unique mechanism of action, cost-effectiveness, and high yield make it an attractive compound for further study. However, its toxicity and safety profile, as well as its poor water solubility, should be further investigated. Overall, this compound has the potential to lead to the development of novel anti-cancer, anti-inflammatory, and anti-diabetic agents and to advance our understanding of cellular processes.
Synthesis Methods
3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide can be synthesized through various methods such as the reaction of 3,5-dimethylbenzoic acid with 4-(4-morpholinylmethyl)aniline in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 3,5-dimethylbenzoic acid with 4-(4-morpholinylmethyl)benzoyl chloride in the presence of a base like triethylamine. The yield of this compound obtained through these methods is usually high, making it a cost-effective compound for scientific research.
Scientific Research Applications
3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been found to have potential applications in scientific research, especially in the field of medicinal chemistry. It has been shown to have anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to have anti-inflammatory activity and can inhibit the production of pro-inflammatory cytokines. Furthermore, this compound has been found to have potential as an anti-diabetic agent, as it can inhibit the activity of alpha-glucosidase, an enzyme involved in glucose metabolism.
Properties
IUPAC Name |
3,5-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-11-16(2)13-18(12-15)20(23)21-19-5-3-17(4-6-19)14-22-7-9-24-10-8-22/h3-6,11-13H,7-10,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFJGDJKEQXGCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(2-ethoxy-1-naphthyl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5835447.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5835451.png)

![3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B5835472.png)




![4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5835514.png)
![N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide](/img/structure/B5835519.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]azepane](/img/structure/B5835534.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5835549.png)
![3-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5835557.png)
![3-{[(4-carboxybenzyl)amino]carbonyl}-2-pyridinecarboxylic acid](/img/structure/B5835559.png)
